molecular formula C14H22ClNO2 B14680651 m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 36904-07-1

m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B14680651
CAS No.: 36904-07-1
M. Wt: 271.78 g/mol
InChI Key: RSJBBFCIDNPHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is a chemical compound derived from m-toluic acid It is an ester formed by the reaction of m-toluic acid with 2-(diethylamino)ethanol, followed by conversion to its hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis:

      Step 1: m-Toluic acid is reacted with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the ester.

      Step 2: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

      Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or toluene.

  • Industrial Production Methods:

    • Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidized derivatives of the aromatic ring.
  • Reduced alcohols from the ester group.
  • Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

Medicine:

  • Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its ester and amine functionalities. These interactions can modulate biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    m-Toluic acid: The parent compound, which is an aromatic carboxylic acid.

    2-(Diethylamino)ethanol: The alcohol used in the esterification reaction.

    N,N-Diethyl-m-toluamide (DEET): A structurally related compound used as an insect repellent.

Uniqueness:

    m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is unique due to its combined ester and amine functionalities, which confer distinct chemical and biological properties compared to its parent compounds and related structures.

Properties

CAS No.

36904-07-1

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-methylbenzoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13;/h6-8,11H,4-5,9-10H2,1-3H3;1H

InChI Key

RSJBBFCIDNPHOU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.